molecular formula C11H13N7 B161226 (3R,4R)-(-)-3,4-Diazido-1-(phenylmethyl)pyrrolidine CAS No. 140134-20-9

(3R,4R)-(-)-3,4-Diazido-1-(phenylmethyl)pyrrolidine

Cat. No.: B161226
CAS No.: 140134-20-9
M. Wt: 243.27 g/mol
InChI Key: SJTPNWLLDKCASW-GHMZBOCLSA-N
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Description

(3R,4R)-(-)-3,4-Diazido-1-(phenylmethyl)pyrrolidine is a chiral azido compound that features a pyrrolidine ring substituted with azido groups at the 3 and 4 positions and a phenylmethyl group at the 1 position

Scientific Research Applications

Chemistry: (3R,4R)-(-)-3,4-Diazido-1-(phenylmethyl)pyrrolidine is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

Biology: In biological research, this compound can be used to study the effects of azido groups on biological systems and to develop azido-containing probes for bioorthogonal chemistry.

Industry: In the chemical industry, this compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

Unnatural nucleosides can inhibit cellular enzymes involved in nucleotide biosynthesis, block the growth of cancer cells by interfering with DNA replication, and limit viral infection by inhibiting HIV reverse transcriptase .

Safety and Hazards

The safety and hazards of a specific compound depend on its specific properties. For example, (3R,4R)-Pyrrolidine-3,4-diol has hazard statements H315, H319, H335 and precautionary statements P261, P280, P305, P338, P351 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-(-)-3,4-Diazido-1-(phenylmethyl)pyrrolidine typically involves the azidation of a suitable precursor. One common method is the reaction of (3R,4R)-3,4-dihydroxy-1-(phenylmethyl)pyrrolidine with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems to control reaction parameters precisely.

Types of Reactions:

    Substitution Reactions: The azido groups in this compound can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.

    Reduction Reactions: The azido groups can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Cycloaddition Reactions: The azido groups can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

    Sodium azide (NaN3): Used for azidation reactions.

    Lithium aluminum hydride (LiAlH4): Used for reduction of azido groups to amines.

    Copper(I) catalysts: Used in cycloaddition reactions to form triazoles.

Major Products:

    Substituted pyrrolidines: Formed through nucleophilic substitution.

    Amines: Formed through reduction of azido groups.

    Triazoles: Formed through cycloaddition reactions.

Comparison with Similar Compounds

    (3R,4R)-3,4-Dihydroxy-1-(phenylmethyl)pyrrolidine: A precursor to the azido compound.

    (3R,4R)-3,4-Diazido-1-benzylpyrrolidine: A similar compound with a benzyl group instead of a phenylmethyl group.

Uniqueness: (3R,4R)-(-)-3,4-Diazido-1-(phenylmethyl)pyrrolidine is unique due to its specific substitution pattern and chirality, which can impart distinct reactivity and selectivity in chemical reactions compared to other azido compounds.

Properties

IUPAC Name

(3R,4R)-3,4-diazido-1-benzylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N7/c12-16-14-10-7-18(8-11(10)15-17-13)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTPNWLLDKCASW-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)N=[N+]=[N-])N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1CC2=CC=CC=C2)N=[N+]=[N-])N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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